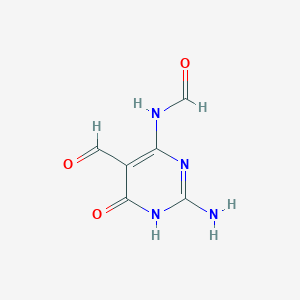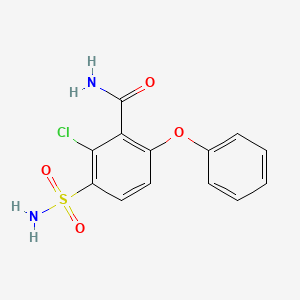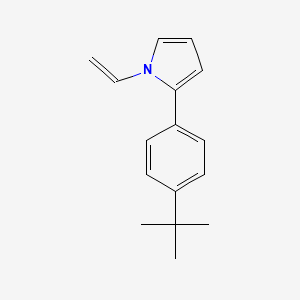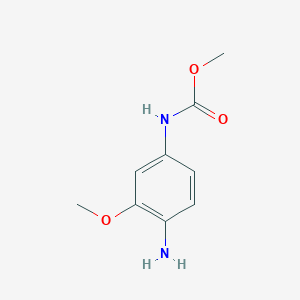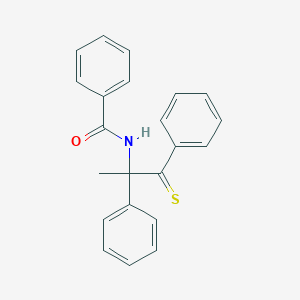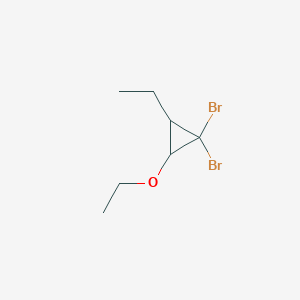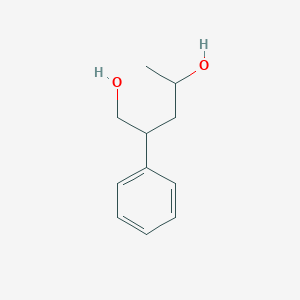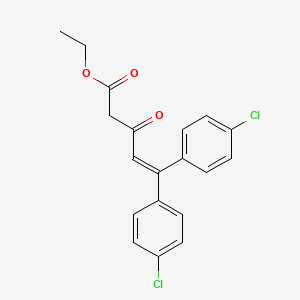
Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate is an organic compound with a complex structure featuring two chlorophenyl groups and a pent-4-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5,5-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3-furancarboxylate: A structurally similar compound with different functional groups.
D-gluconic acid, compound with N,N′′-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine(21): Another compound featuring chlorophenyl groups.
Uniqueness
Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
89861-30-3 |
|---|---|
Formule moléculaire |
C19H16Cl2O3 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C19H16Cl2O3/c1-2-24-19(23)12-17(22)11-18(13-3-7-15(20)8-4-13)14-5-9-16(21)10-6-14/h3-11H,2,12H2,1H3 |
Clé InChI |
RPZZFHXJGHPTOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
